N-Hexadecanoyl-proline

Description

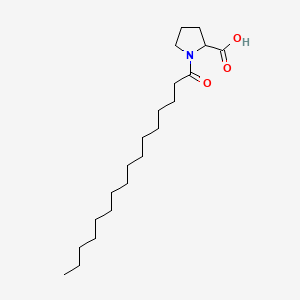

Structure

2D Structure

Properties

IUPAC Name |

1-hexadecanoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25/h19H,2-18H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAIXMQPJQVGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Intricate Metabolic Pathways and Regulatory Mechanisms Involving N Hexadecanoyl Proline

Biosynthesis of N-Acyl Proline Derivatives

The formation of N-acyl amino acids (NAAs), including N-Hexadecanoyl-proline, involves multiple enzymatic pathways that condense a fatty acid with an amino acid. These processes occur in mammalian systems and are also influenced by the metabolic activities of the gut microbiota.

Enzymatic Pathways in Mammalian Systems (e.g., Peptidase M20 Domain Containing 1)

A pivotal enzyme in the mammalian biosynthesis of N-acyl amino acids is Peptidase M20 Domain Containing 1 (PM20D1). nih.govescholarship.org Initially identified as a secreted enzyme from brown and beige adipocytes, PM20D1 has been shown to possess bidirectional catalytic activity. nih.govescholarship.org In vitro, it catalyzes both the condensation of fatty acids and amino acids to form N-acyl amino acids and the reverse hydrolytic reaction. nih.govpnas.org The discovery of PM20D1's function provided a significant breakthrough in understanding the endogenous synthesis of these lipid molecules, which had been a long-standing question. nih.gov

Studies involving mice with increased circulating levels of PM20D1 demonstrated a corresponding increase in N-acyl amino acids in the blood, confirming its role as a biosynthetic enzyme in vivo. nih.gov Conversely, mice genetically deficient in PM20D1 show significantly reduced N-acyl amino acid hydrolase and synthase activities in their tissues and blood, leading to altered levels of endogenous NAAs. pnas.orgresearchgate.net While PM20D1 is a primary regulator, research on PM20D1-deficient mice revealed that some residual N-acyl amino acid hydrolysis activity persists, suggesting the existence of other enzymes involved in NAA metabolism. nih.gov

Table 1: Key Findings on PM20D1 Activity

| Finding | Description | Source(s) |

|---|---|---|

| Enzymatic Function | PM20D1 is a bidirectional enzyme, catalyzing both the synthesis and hydrolysis of N-acyl amino acids. | nih.govescholarship.orgpnas.org |

| Secretion | It is a secreted enzyme, found in the circulation in both mice and humans. | nih.gov |

| In Vivo Role | Increased PM20D1 levels in mice lead to higher circulating N-acyl amino acids. | nih.gov |

| Deficiency Impact | PM20D1-knockout mice exhibit dramatically reduced NAA hydrolase/synthase activity. | pnas.orgresearchgate.net |

Contributions of Gut Microbiota to N-Acyl Amide Synthesis

The gut microbiome plays a significant role in host metabolism, including the production of a diverse array of signaling molecules. biorxiv.orgbiorxiv.org Gut bacteria can synthesize N-acyl amides from dietary and endogenous fatty acids and amines. nih.gov This microbial production is facilitated by enzymes known as N-acyl synthases (NAS). biorxiv.orggoogle.com

One notable example is the characterization of a fatty acid amide hydrolase (FAAH) from Faecalibacterium prausnitzii, a common gut commensal. nih.gov This bacterial FAAH exhibits bidirectional activity, capable of both hydrolyzing and synthesizing a variety of N-acyl amides, including N-acyl amino acids. nih.gov It can condense fatty acids with a broad range of amino acids, contributing to the pool of these bioactive lipids in the gut. nih.gov The discovery of these microbial enzymes highlights a symbiotic mechanism where the gut microbiota contributes to the host's metabolome, producing signaling lipids that can influence host physiology. biorxiv.orgbiorxiv.org

Proposed Pathways from Phospholipid Precursors

While direct condensation of free fatty acids and amino acids is a primary route, pathways involving more complex lipid precursors have been proposed. One such pathway involves the acylation of phospholipids (B1166683). In plants, the synthesis of N-acylphosphatidylethanolamine (NAPE) occurs through the direct acylation of phosphatidylethanolamine (B1630911) (PE). nih.gov NAPE can then be hydrolyzed by phospholipases to release N-acylethanolamines. Although this specific pathway for N-acyl proline has not been fully elucidated in mammals, it presents a plausible model. The general phospholipid biosynthesis pathway begins with the acylation of glycerol (B35011) 3-phosphate to form phosphatidic acid, a precursor to various phospholipids like PE. aocs.org It is conceivable that a similar mechanism could exist where a proline-containing phospholipid is acylated and subsequently cleaved to yield this compound. Further research is needed to confirm the existence and enzymatic machinery of such a pathway in mammalian cells.

Catabolism and Enzymatic Degradation

The biological activity of this compound is terminated through enzymatic hydrolysis, which breaks the amide bond, releasing hexadecanoic acid and proline.

Role of Fatty Acid Amide Hydrolase (FAAH) in N-Acyl Amide Hydrolysis

Fatty Acid Amide Hydrolase (FAAH) is a primary enzyme responsible for the degradation of a wide range of fatty acid amides, including the endocannabinoid anandamide. nih.govmdpi.comresearchgate.net FAAH is an integral membrane protein that terminates signaling by hydrolyzing these lipids into their constituent fatty acid and amine. nih.gov

Research has established that FAAH also acts on N-acyl amino acids. nih.gov In studies using tissues from PM20D1-deficient mice, FAAH was identified as a second, intracellular N-acyl amino acid hydrolase. nih.gov While both PM20D1 and FAAH can hydrolyze N-acyl amino acids, they exhibit different substrate preferences and cellular localizations. PM20D1 is a secreted, extracellular enzyme, whereas FAAH is an intracellular enzyme. nih.gov This cooperative enzymatic control allows for the regulation of N-acyl amino acid levels in different biological compartments. nih.gov The activity of FAAH ensures the timely degradation of this compound, thereby modulating its signaling functions.

Integration with Broader Proline Metabolism

The synthesis and degradation of this compound are directly linked to the cellular pool of free proline, integrating this lipid signaling pathway with general amino acid metabolism.

Proline biosynthesis in higher organisms primarily occurs via two pathways, originating from either glutamate (B1630785) or ornithine. frontiersin.orgnih.govnih.gov The main pathway starts with glutamate, which is converted to Δ1-pyrroline-5-carboxylate (P5C) by the enzyme P5C synthetase (P5CS). nih.govresearchgate.net P5C is then reduced to proline by P5C reductase (P5CR). frontiersin.orgnih.gov

Conversely, proline catabolism reverses this process and occurs in the mitochondria. nih.govnih.gov Proline is oxidized back to P5C by proline dehydrogenase (PRODH/POX). nih.govmdpi.com P5C can then be converted to glutamate by P5C dehydrogenase (P5CDH). nih.gov This interconversion, sometimes called the "proline cycle," links proline metabolism to the tricarboxylic acid (TCA) cycle via glutamate and its conversion to α-ketoglutarate. nih.govnih.gov

The utilization of proline for the biosynthesis of this compound represents a diversion of proline from its other metabolic fates, such as protein synthesis or catabolism for energy. nih.gov Similarly, the degradation of this compound by FAAH releases free proline back into the cellular pool, where it can re-enter these central metabolic pathways. nih.gov Therefore, the regulation of this compound levels is intrinsically connected to the enzymes that control the synthesis and degradation of proline itself, creating a link between lipid signaling and cellular energy and nitrogen status.

Table 2: Key Enzymes in Proline Metabolism

| Pathway | Enzyme | Function | Precursor/Substrate | Product |

|---|---|---|---|---|

| Biosynthesis | P5C Synthetase (P5CS) | Catalyzes the conversion of glutamate to P5C. | Glutamate | Δ1-pyrroline-5-carboxylate (P5C) |

| Biosynthesis | P5C Reductase (P5CR) | Reduces P5C to proline. | Δ1-pyrroline-5-carboxylate (P5C) | Proline |

| Catabolism | Proline Dehydrogenase (PRODH) | Oxidizes proline to P5C. | Proline | Δ1-pyrroline-5-carboxylate (P5C) |

| Catabolism | P5C Dehydrogenase (P5CDH) | Converts P5C to glutamate. | Δ1-pyrroline-5-carboxylate (P5C) | Glutamate |

Interconnection with Glutamate and Ornithine Metabolic Pathways

The metabolism of proline is intrinsically linked to the metabolic pathways of glutamate and ornithine, with the compound Δ1-pyrroline-5-carboxylate (P5C) serving as a critical intermediate. nih.gov Glutamate, a key excitatory neurotransmitter and a central molecule in nitrogen metabolism, can be converted to proline. nih.govnih.gov This conversion is initiated by the enzyme P5C synthase (P5CS), which catalyzes the reduction of glutamate to P5C. nih.govresearchgate.net

Conversely, proline can be catabolized back to glutamate. This process begins with the oxidation of proline to P5C by proline dehydrogenase/oxidase (PRODH/POX), followed by the conversion of P5C to glutamate by P5C dehydrogenase (P5CDH). nih.govcreative-proteomics.com This interconversion establishes a direct link between proline and glutamate pools within the cell.

Ornithine, another non-proteinogenic amino acid, also serves as a precursor for proline biosynthesis. The enzyme ornithine aminotransferase (OAT) facilitates the conversion of ornithine to P5C, thereby connecting ornithine metabolism to the proline biosynthetic pathway. nih.govnih.gov The ability of cells to utilize ornithine as a sole source for proline highlights the significance of this connection. nih.gov This metabolic triangle between proline, glutamate, and ornithine, with P5C at its core, allows for metabolic flexibility and the maintenance of amino acid homeostasis. nih.gov

Table 1: Key Enzymes in the Interconversion of Proline, Glutamate, and Ornithine

| Enzyme | Abbreviation | Function |

| Δ1-pyrroline-5-carboxylate Synthase | P5CS | Converts glutamate to P5C |

| Proline Dehydrogenase/Oxidase | PRODH/POX | Converts proline to P5C |

| Δ1-pyrroline-5-carboxylate Dehydrogenase | P5CDH | Converts P5C to glutamate |

| Ornithine Aminotransferase | OAT | Converts ornithine to P5C |

| Δ1-pyrroline-5-carboxylate Reductase | PYCR | Converts P5C to proline |

Regulation of the Pyrroline-5-Carboxylate (P5C) Cycle

The interconversion between proline and P5C, often referred to as the P5C cycle or proline cycle, is a crucial regulatory hub in cellular metabolism. nih.govcreative-proteomics.com This cycle is not a simple reversible reaction but involves two distinct enzymes: PRODH/POX for the conversion of proline to P5C and P5C reductase (PYCR) for the reverse reaction. researchgate.net The subcellular localization of these enzymes—PRODH/POX in the mitochondria and PYCR isoforms in both the mitochondria and cytosol—allows for the spatial and temporal regulation of proline and P5C levels. nih.govresearchgate.net

The regulation of the P5C cycle occurs at multiple levels, including transcriptional control of the involved enzymes and allosteric regulation by metabolites. For instance, P5CS is subject to feedback inhibition by proline, which helps to control the rate of proline biosynthesis. researchgate.netunife.it The expression of genes encoding these enzymes can also be modulated by cellular stress conditions, highlighting the cycle's role in adaptive responses. nih.gov

The P5C cycle plays a significant role in transferring redox potential between cellular compartments. researchgate.net The oxidation of proline by PRODH/POX in the mitochondria is coupled to the reduction of FAD to FADH2, which can then donate electrons to the electron transport chain. nih.gov Conversely, the reduction of P5C to proline by PYCR utilizes NADPH, thereby influencing the cellular NADP+/NADPH ratio. nih.govresearchgate.net This redox shuttling function links proline metabolism directly to other fundamental cellular processes, including the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Impact on Cellular Energetics and Redox Homeostasis in Proline-Related Pathways

The metabolic pathways connected to proline play a vital role in maintaining cellular energetics and redox homeostasis. creative-proteomics.comd-nb.info The catabolism of proline to glutamate and subsequently to α-ketoglutarate provides anaplerotic input into the tricarboxylic acid (TCA) cycle, thereby contributing to cellular energy production in the form of ATP. creative-proteomics.commdpi.com The oxidation of proline in the mitochondria directly fuels the electron transport chain, further underscoring its role in energy metabolism. creative-proteomics.comnih.gov

The P5C/proline cycle is a key player in managing cellular redox balance. nih.govmdpi.com The interconversion of proline and P5C is functionally a redox couple that influences the NADP+/NADPH ratio. nih.govresearchgate.net NADPH is a critical reducing equivalent for various anabolic pathways and for the regeneration of antioxidants like glutathione, which are essential for combating oxidative stress. nih.gov By modulating the availability of NADPH, the P5C cycle can impact a wide range of cellular processes, including the synthesis of nucleotides required for DNA replication. nih.govresearchgate.net

Furthermore, the process of proline oxidation by PRODH/POX can also lead to the generation of reactive oxygen species (ROS) as a byproduct of mitochondrial respiration. d-nb.info This positions the proline metabolic pathway as a potential modulator of cellular signaling pathways that are sensitive to redox state. nih.gov The intricate balance between the energy-producing and redox-modulating functions of proline metabolism is crucial for normal cell function and for cellular adaptation to various stresses. creative-proteomics.comd-nb.info

Mechanistic Elucidation of N Hexadecanoyl Proline S Biological Actions

Role as a Lipid Signaling Molecule

As a lipid-derived molecule, N-Hexadecanoyl-proline participates in the complex network of cellular communication. Lipid signaling molecules are crucial for transmitting information both within and between cells, influencing a wide array of biological functions.

Mechanisms of Cell-to-Cell Communication

Cellular communication is fundamental for the coordination of activities in multicellular organisms. This communication often occurs through chemical signals, where a sending cell releases molecules that are detected by a target cell. For a cell to receive a specific chemical message, it must possess the appropriate receptor for that signal. The binding of the signaling molecule, or ligand, to its receptor initiates a change in the receptor's activity, which in turn triggers a response within the cell.

Lipid signaling molecules like N-acyl amides can act over short distances in what is known as paracrine signaling. In this process, a cell releases the signaling molecule into the extracellular space, allowing it to diffuse to nearby cells and coordinate local cellular activities. Another mechanism is autocrine signaling, where a cell releases a ligand that binds to receptors on its own surface, enabling it to self-regulate its functions.

Molecular Interactions with Receptors and Channels

The specific effects of this compound are dictated by its interactions with various protein targets, including G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) channels. As part of the N-acyl amide family, its mechanisms of action are often inferred from the behavior of structurally similar compounds.

G-Protein Coupled Receptor (GPCR) Activation Mechanisms by N-Acyl Amides

G-Protein Coupled Receptors are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. The activation of GPCRs is a key mechanism by which cells respond to their environment. While many N-acyl amides are considered "orphan lipids" without a specifically identified receptor, they are known to modulate the function of various membrane proteins, including GPCRs. The binding of a ligand, such as an N-acyl amide, to a GPCR induces a conformational change in the receptor, which then activates an associated G-protein, initiating a cascade of intracellular events.

| Step | Description of GPCR Activation |

| 1. Ligand Binding | An N-acyl amide binds to the GPCR, often in a pocket formed by the transmembrane helices. |

| 2. Conformational Change | Ligand binding causes a rearrangement of the receptor's structure. |

| 3. G-Protein Activation | The activated receptor interacts with an intracellular G-protein, causing it to exchange GDP for GTP. |

| 4. Downstream Signaling | The activated G-protein dissociates and its subunits modulate the activity of other effector proteins, leading to a cellular response. |

Transient Receptor Potential (TRP) Channel Modulation (e.g., TRPV1, TRPV2, TRPV3, TRPV4)

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of various physical and chemical stimuli. Several members of the N-acyl amide class have been shown to modulate the activity of TRP channels, particularly those of the vanilloid subfamily (TRPV).

TRPV1, known as the capsaicin (B1668287) receptor, is activated by heat, low pH, and various chemical ligands. Endogenous lipids, including certain N-acyl amides, can act as agonists for TRPV1. While direct modulation of TRPV1, TRPV2, TRPV3, and TRPV4 by this compound is not extensively documented, studies on related N-acyl amides show that this class of molecules can activate these channels. For example, screens of N-acyl amide families have demonstrated that different mixtures can induce calcium influx through TRPV1, TRPV2, TRPV3, and TRPV4 channels expressed in cell lines.

| TRP Channel | General Function | Known Lipid Modulators |

| TRPV1 | Senses heat, acid, and pain-producing compounds. | Anandamide, N-acyl GABA species, various fatty acid metabolites. |

| TRPV2 | Detects high-threshold noxious heat. | N-acyl amide mixtures have shown agonist activity. |

| TRPV3 | Involved in thermosensation of warm temperatures. | N-acyl valine compounds act as antagonists. |

| TRPV4 | Acts as a sensor for osmotic and mechanical stimuli. | N-acyl amide mixtures have shown agonist activity. |

Identification of Antagonistic Activities (e.g., N-Docosahexaenoyl Proline on TRPV1)

In contrast to the activating (agonistic) effects of some N-acyl amides, others can act as inhibitors (antagonists) of TRP channels. A notable example is N-Docosahexaenoyl proline, which has been identified as a potent inhibitor of the TRPV1 channel. This finding demonstrates that subtle changes in the fatty acid or amino acid components of an N-acyl amide can dramatically alter its biological activity, shifting it from an activator to an inhibitor. This antagonistic action prevents the channel from being opened by its usual stimuli, thereby blocking the downstream signaling cascade. The discovery of specific N-acyl proline derivatives as TRPV1 antagonists highlights the potential for this class of compounds to finely tune cellular signaling pathways.

Influence on Cellular Processes and Signaling Pathways

The interaction of this compound with receptors and channels initiates changes in various cellular processes and signaling pathways. The proline component of the molecule is a unique amino acid that plays significant roles in protein structure and cellular metabolism. Proline metabolism itself is linked to cellular redox balance and stress responses.

As a lipid signaling molecule, this compound is part of the broader "endocannabinoidome," a complex signaling system of lipid mediators, their receptors, and metabolic enzymes. The activation of targets like TRPV1 can lead to an influx of calcium ions, a ubiquitous second messenger that triggers a multitude of cellular events, including neurotransmitter release, gene expression changes, and modulation of enzymatic activity. For instance, TRPV1 activation in neurons can modulate both excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. Therefore, by modulating these primary targets, this compound and related lipids can influence fundamental cellular processes such as proliferation, apoptosis, and metabolic regulation.

Modulation of Specific Kinase Cascades (e.g., MAPK, CDK, TCR Signaling Contexts Involving Proline Motifs)

The direct role of this compound in modulating specific kinase cascades remains an area of limited specific research. However, the molecule's constituent parts—a proline residue and a palmitoyl (B13399708) group—suggest plausible interactions with signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade. MAPK signaling pathways are crucial in regulating cellular processes including proliferation, differentiation, and apoptosis. jcpres.com Dysregulation of these pathways is implicated in various stages of carcinogenesis. jcpres.com

Proline-rich motifs within proteins are known to be involved in protein-protein interactions that are fundamental to the assembly and function of signaling complexes. frontiersin.org While proline itself is not a direct modulator, its presence in peptides can be critical for their biological activity. For instance, the proline-containing tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) has been shown to exert anti-inflammatory effects by inhibiting the activation of MEK-ERK signaling, a key component of the MAPK pathway. nih.gov

Furthermore, the lipid component of this compound is significant. Palmitoylation, the attachment of fatty acids like palmitic acid to proteins, is a critical post-translational modification that controls protein localization, interactions, and enzymatic activity. The dual leucine-zipper kinase (DLK), a MAP3K that activates JNK and p38 MAPK pathways in response to axonal injury, is regulated by palmitoylation. nih.gov This lipid modification is essential for DLK to assemble its signaling complex and for its kinase activity. nih.gov Similarly, related N-acyl amides, such as N-palmitoyl glycine (B1666218), have been investigated for their roles as signaling molecules, with studies examining their effects on p38 MAPK phosphorylation. nih.gov These findings suggest that a lipoamino acid like this compound could potentially influence kinase cascades through mechanisms related to membrane interaction, protein localization, or direct binding, although specific evidence is required.

Contributions to Cell Migration and Inflammatory Responses

The specific contributions of this compound to cell migration and inflammation are not yet well-defined in scientific literature. However, the roles of proline metabolism and proline-containing peptides in these processes provide a framework for potential mechanisms of action. Proline metabolism has been linked to cancer development and metastasis, where the production of proline-rich collagen by cancer cells supports metastatic processes. nih.gov Studies have shown that cancer cells detached from their matrix accumulate and secrete proline, suggesting a role for proline in cell survival and migration under stress conditions. nih.gov Generally, proline is considered a modulator of cell morphology and migration. nih.govfrontiersin.org

Regarding inflammation, proline and proline-containing peptides have demonstrated immunomodulatory and anti-inflammatory properties. The simple amino acid L-proline has been observed to prevent inflammatory and oxidative stress-inducing effects of lipopolysaccharide (LPS) in rat models. nih.govresearchgate.net Proline-containing peptides, known as glyprolines, can act as neuroprotective and anti-inflammatory agents. mdpi.com For example, the Pro-Gly-Pro (PGP) tripeptide can bind to the CXCR2 receptor, which is involved in neutrophil chemoattraction, a key component of the inflammatory response. mdpi.com The endogenous tetrapeptide AcSDKP, which terminates in a proline residue, has well-documented anti-inflammatory properties. nih.gov Given that other N-acyl amids, such as N-palmitoyl ethanolamine (B43304) (PEA), are known endogenous lipids with potent anti-inflammatory effects, it is plausible that this compound could exhibit similar bioactivity, potentially by modulating inflammatory signaling pathways or cellular responses. nih.gov

Proline's Structural and Functional Roles in Peptide and Protein Interactions

Conformational Influence in Protein Secondary Structures (e.g., N-capping, α-helix stabilization, helix breaking)

Proline exerts a unique and profound influence on the secondary structure of proteins due to its distinctive cyclic side chain, which links the α-carbon back to the backbone nitrogen atom. wikipedia.orgresearchgate.net This pyrrolidine (B122466) ring structure imparts exceptional conformational rigidity and restricts the backbone dihedral angle (φ) to approximately -65°. wikipedia.org

This structural constraint makes proline a potent "helix breaker" when located in the middle of an α-helix. youtube.comkhanacademy.org Its rigid structure is incompatible with the tightly coiled helical conformation, and because its backbone nitrogen lacks a hydrogen atom when in a peptide bond, it cannot participate as a hydrogen bond donor, thus disrupting the stabilizing hydrogen bond network of the helix. wikipedia.orgquora.com

Conversely, proline is frequently found at the ends of α-helices, particularly at the first (N-terminal) position, where it can act as a stabilizing "N-cap". wikipedia.orgquora.com At the N-terminus, the lack of an amide proton is not disruptive. Specific sequence motifs involving proline at the N-cap, such as the "Pro-box motif," have been identified where proline and adjacent hydrophobic residues engage in favorable interactions that contribute to helix stability. nih.govcambridge.org The presence of a cis-proline conformation at the N-cap is also a recognized structural motif. nih.gov Therefore, proline's role is context-dependent: it disrupts helical structures internally but can initiate or cap them at the N-terminus.

| Role of Proline in α-Helix | Structural Reason | Consequence |

| Helix Breaker (Internal) | Rigid cyclic side chain restricts φ angle; Lack of amide proton for H-bonding. wikipedia.orgquora.com | Disrupts the regular helical backbone and hydrogen bond pattern, introducing a kink. youtube.com |

| Helix Initiator/N-Cap (N-Terminal) | Accommodated at the start of a helix without disrupting H-bonds; Can form stabilizing interactions with other residues. nih.govcambridge.org | Defines the start of the helical segment; can contribute to the stability and specificity of the protein fold. cambridge.org |

| Turn Formation | The rigid structure facilitates the formation of tight turns (e.g., beta turns) in the polypeptide chain. wikipedia.org | Connects elements of secondary structure like α-helices and β-sheets. khanacademy.org |

Peptide-Membrane Interactions and Lipid Dynamics

The inclusion of proline residues in peptides significantly influences their interactions with lipid membranes and the dynamics of the lipid bilayer itself. The unique structural properties of proline can facilitate a peptide's ability to insert into and disrupt membranes, a key mechanism for many antimicrobial peptides (AMPs). nih.gov Proline-rich antimicrobial peptides (PrAMPs) exhibit strong affinity for and preferential binding to negatively charged phospholipid bilayers, which are characteristic of bacterial membranes. nih.gov

Enzymatic Modification of N-Terminal Proline Residues in Proteins

The N-terminal proline of a protein presents a unique secondary amine, which can be targeted for highly selective enzymatic modification. A well-documented strategy involves the use of tyrosinase, an enzyme typically isolated from Agaricus bisporus (abTYR). acs.orgnih.govacs.org This enzyme catalyzes the oxidation of simple, air-stable phenol (B47542) or catechol precursors into highly reactive o-quinone intermediates. berkeley.educhemrxiv.org

These electrophilic o-quinones then rapidly and selectively couple with the nucleophilic secondary amine of an N-terminal proline residue under mild reaction conditions, including low temperatures (e.g., 4 °C). acs.orgberkeley.edu This method offers excellent regioselectivity, targeting the N-terminal proline with high precision. acs.org The reaction uses molecular oxygen as the sole oxidant and produces water as a byproduct. chemrxiv.org This enzymatic strategy has been successfully used to attach a variety of molecules, such as fluorophores or biotin, to proteins for research and biotechnological applications, including the labeling of enzymes and self-assembled viral capsids. nih.govberkeley.edu

| Component | Role in N-Terminal Proline Modification |

| Target Protein | Must possess an accessible N-terminal proline residue. acs.org |

| Enzyme | Tyrosinase (e.g., from Agaricus bisporus) nih.gov |

| Substrate | Phenol or catechol derivatives. acs.org |

| Oxidant | Molecular oxygen (from the air). chemrxiv.org |

| Reaction Conditions | Mild, aqueous buffer (pH ~6.5), low temperatures are effective. acs.orgberkeley.edu |

| Product | Protein with a modified N-terminal proline, covalently linked to the oxidized substrate. berkeley.edu |

Advanced Structure Activity Relationship Sar Investigations of N Hexadecanoyl Proline

Impact of Acyl Chain Length and Amino Acid Residue Variation on Biological Activity and Surfactant Properties

The biological and surfactant characteristics of N-acyl amino acids are intrinsically linked to the length of their fatty acid (acyl) chain and the nature of their amino acid residue. By systematically altering these two components, researchers can fine-tune the molecule's functionality.

Research Findings on Biological Activity:

The biological activities of N-acyl amino acids are diverse, ranging from antimicrobial to anticancer effects. The length of the acyl chain is a determining factor in this activity. For instance, in antimicrobial lipopeptides, the hydrophobicity conferred by the acyl chain is critical for interaction with bacterial membranes. nih.govnih.gov Studies on various N-acyl amino acids have shown that an optimal chain length often exists for maximum efficacy; chains that are too short may not effectively disrupt the membrane, while excessively long chains can lead to aggregation and reduced bioavailability. mdpi.com For example, sodium N-acyl prolines derived from different fatty acid mixtures have demonstrated promising cytotoxicity against various tumor cell lines. nih.govresearchgate.net The variation in acyl chain length and saturation (e.g., from coconut, palm, and sunflower oils) directly influences this cytotoxic potential. nih.govresearchgate.net

Similarly, replacing the proline residue with other amino acids like glycine (B1666218), alanine, or phenylalanine alters the molecule's polarity, size, and hydrogen bonding capacity, which in turn affects its biological interactions. nih.govresearchgate.net For instance, replacing L-alanine with glycine in certain immunologically active peptides has been shown to cause a marked decrease in biological activity, highlighting the stereospecific and structural importance of the amino acid residue. nih.gov

Research Findings on Surfactant Properties:

As amphiphilic molecules, N-acyl amino acids possess surfactant properties that are heavily dependent on their structure. Key surfactant properties include the critical micelle concentration (CMC), surface tension, wetting power, and foaming ability.

Acyl Chain Length: An increase in the length of the hydrophobic acyl chain generally leads to a decrease in the CMC. nih.gov This is because longer chains have a stronger driving force to escape the aqueous environment, promoting micelle formation at lower concentrations. For example, the CMC for sodium dodecyl sulfate (B86663) (C12) is significantly higher than that for sodium tetradecyl sulfate (C14). wikipedia.org This trend allows for the creation of more efficient surfactants by simply extending the acyl chain. nih.gov However, excessively long chains can decrease water solubility.

Amino Acid Residue: The hydrophilic amino acid headgroup also plays a crucial role. The size, charge, and structure of the amino acid influence how the surfactant molecules pack at interfaces and form micelles. Proline, with its unique cyclic structure, imparts specific conformational constraints that can affect interfacial properties compared to more flexible amino acids like glycine or alanine. nih.govresearchgate.net Studies comparing N-acyl surfactants with different amino acid headgroups have shown variations in foamability and foam stability. For example, at the same acyl chain length (C12), sodium N-acyl glycinate (B8599266) showed better foamability and foam stability than sodium N-acyl phenylalaninate. researchgate.net

The following interactive table summarizes the effect of structural variations on the surfactant properties of N-acyl amino acids based on reported findings.

Mechanistic Insights from Proline Modifications in Peptide and Inhibitor Design

The proline residue is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which is bonded to both the α-carbon and the backbone nitrogen. This structure imposes significant conformational restrictions, making it a powerful tool in peptide and inhibitor design.

The backbone of a proline residue has limited rotational freedom, which helps to stabilize specific secondary structures such as turns and polyproline helices. nih.gov Furthermore, the peptide bond preceding a proline residue can adopt both cis and trans conformations with comparable energy, whereas for other amino acids, the trans conformation is overwhelmingly favored. nih.gov This cis-trans isomerization is a critical mechanistic feature that can act as a molecular switch, influencing protein folding and function. nih.gov

In inhibitor design, the rigid conformation of proline is exploited to orient functional groups precisely into the binding pockets of enzymes. mdpi.com By locking a portion of the inhibitor into a specific, bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in affinity and potency. Modifications to the proline ring itself, such as adding substituents at the 4-position, can further refine the inhibitor's conformation and introduce new interactions with the target protein. nih.gov For example, adding electron-withdrawing groups can influence the ring's pucker and the cis/trans equilibrium of the preceding peptide bond, thereby fine-tuning the inhibitor's shape to better fit the enzyme's active site. nih.govnih.gov This strategy has been successfully employed in the development of inhibitors for various enzymes, where the proline moiety is essential for achieving high affinity and selectivity. researchgate.net

Computational and Theoretical Approaches to SAR Analysis and Prediction

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the SAR of bioactive molecules like N-Hexadecanoyl-proline. These methods provide insights at the atomic level, guiding the rational design of new compounds with improved properties.

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.gov For N-acyl amino acids, docking studies can reveal how variations in acyl chain length or amino acid type affect binding affinity and specificity. mdpi.comlaurinpublishers.com By visualizing the interactions—such as hydrogen bonds and hydrophobic contacts—between the inhibitor and the active site, researchers can understand why certain structural modifications lead to enhanced or diminished biological activity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a mathematical approach that correlates the chemical properties of a series of compounds with their biological activities. wikipedia.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized molecules. mdpi.com For a series of N-acyl-proline analogues, descriptors representing properties like hydrophobicity (related to acyl chain length), size, and electronic properties (related to amino acid modifications) can be used to build a model that predicts a specific biological effect, such as antimicrobial potency. mdpi.com This allows for the virtual screening of large libraries of compounds to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. nih.gov

These computational approaches, when used in conjunction with experimental data, create a powerful feedback loop for drug discovery and molecular design, accelerating the development of novel N-acyl amino acid-based compounds.

State of the Art Analytical Research Methodologies for N Hexadecanoyl Proline

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of N-Hexadecanoyl-proline, enabling its separation from complex matrices and subsequent quantification. The choice of technique is dictated by the analyte's properties and the research objective.

High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of this compound. Given the compound's amphipathic nature, reversed-phase HPLC (RP-HPLC) is particularly effective. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. The long hexadecanoyl chain provides significant hydrophobicity, leading to strong retention on the reversed-phase column, which allows for excellent separation from more polar, endogenous compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative, orthogonal separation mechanism. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. nih.gov While seemingly counterintuitive for a lipophilic compound, HILIC can be advantageous for separating this compound from extremely non-polar lipids that would be strongly retained in RP-HPLC. The proline head group provides enough polarity to interact with the HILIC stationary phase. This technique is especially useful in metabolomics studies where comprehensive sample characterization is required.

Table 1: Typical HPLC and HILIC Parameters for N-Acyl Amino Acid Analysis

| Parameter | HPLC (Reversed-Phase) | HILIC |

|---|---|---|

| Stationary Phase | C18, C8 | Amide, Silica (B1680970) |

| Mobile Phase A | Water with 0.1% Formic Acid | Acetonitrile |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | 100 mM Ammonium Formate, pH 4.5 |

| Gradient | Gradient elution, increasing %B | Gradient elution, increasing %B |

| Detection | UV, Mass Spectrometry (MS) | Mass Spectrometry (MS), ELSD |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, a derivatization step is essential to increase its volatility and thermal stability. sigmaaldrich.com The carboxylic acid group is typically converted to a more volatile ester, for example, a methyl or trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.comhmdb.ca

Once derivatized, the compound can be separated on a non-polar capillary column based on its boiling point and interactions with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. nih.gov

Table 2: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Derivatization Agent | BSTFA (for silylation), Methanolic HCl (for methylation) |

| GC Column | DB-5ms, HP-1ms (non-polar) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for the sensitive and selective quantification of this compound in complex biological samples. nih.gov This method couples the powerful separation capabilities of HPLC with the high specificity of tandem mass spectrometry. cea.fr Electrospray ionization (ESI) is the most common ionization source, as it is a soft ionization technique that typically keeps the parent molecule intact, producing a protonated molecule [M+H]+ in positive ion mode.

For quantification, the Multiple Reaction Monitoring (MRM) mode is employed. nih.gov In this mode, the first mass analyzer (a quadrupole) is set to select the precursor ion (the [M+H]+ of this compound). This selected ion is then fragmented in a collision cell, and the second mass analyzer selects a specific, characteristic product ion for detection. youtube.com This process (monitoring a specific precursor-to-product ion transition) is highly selective and significantly reduces background noise, enabling very low limits of quantification. nih.govnih.gov

Table 3: Projected LC-MS/MS Parameters for this compound Quantification

| Parameter | Typical Setting |

|---|---|

| LC System | UPLC/UHPLC for high resolution and speed |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]+ | m/z 354.3 |

| Potential Product Ions | m/z 70 (Proline immonium ion), m/z 116 (Proline molecular ion) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Mass Analyzer | Triple Quadrupole (QqQ) |

Spectroscopic and Spectrometric Characterization

While chromatography provides separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including this compound. jchps.com It provides detailed information about the carbon-hydrogen framework of the molecule. core.ac.uk

¹H NMR: A ¹H NMR spectrum would reveal distinct signals for the protons of the hexadecanoyl chain and the proline ring. The long alkyl chain would show a characteristic triplet for the terminal methyl group (~0.8-0.9 ppm), a large, overlapping multiplet for the bulk methylene (B1212753) (-CH₂-) groups (~1.2-1.4 ppm), and multiplets for the methylene groups adjacent to the carbonyl group. researchgate.net The protons on the proline ring would appear as a series of complex multiplets in the region of ~1.5-4.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. It would show distinct signals for the carbonyl carbons (amide and carboxylic acid), the carbons of the proline ring, and the carbons along the aliphatic hexadecanoyl chain.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies proton-proton couplings within the proline ring and along the fatty acid chain, while HSQC correlates each proton with its directly attached carbon atom, allowing for complete and unambiguous assignment of all ¹H and ¹³C signals. core.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Hexadecanoyl -CH₃ | ~0.8-0.9 (t) | ~14 |

| Hexadecanoyl -(CH₂)₁₂- | ~1.2-1.4 (m) | ~22-32 |

| Hexadecanoyl -CH₂-C=O | ~2.2-2.4 (t) | ~35 |

| Hexadecanoyl -C=O | - | ~174 |

| Proline α-CH | ~4.2-4.5 (m) | ~60 |

| Proline β, γ-CH₂ | ~1.8-2.3 (m) | ~25, ~30 |

| Proline δ-CH₂ | ~3.4-3.7 (m) | ~47 |

| Proline -COOH | >10 (br s) | ~175 |

Advanced Photometric Methods for Proline and its Derivatives

Photometric methods, which measure light absorption, are commonly used for the quantification of proline. The most well-known method involves the reaction of proline with ninhydrin (B49086) under acidic conditions, which produces a distinct red-colored chromogen with a maximum absorbance around 520 nm. prometheusprotocols.netresearchgate.net This reaction is specific to the secondary amine structure of proline. prometheusprotocols.net

However, in this compound, the secondary amine of the proline ring is part of an amide bond. This acylation prevents the direct reaction with ninhydrin. Therefore, traditional photometric methods cannot be used for the direct quantification of this compound. An indirect approach is possible, which would involve a chemical or enzymatic hydrolysis step to break the amide bond and liberate free proline. The released proline could then be quantified using the established ninhydrin-based photometric assay. researchgate.netnih.gov The concentration of this compound in the original sample would be inferred from the amount of proline measured post-hydrolysis.

Computational Analytical Techniques

Computational analytical techniques have emerged as powerful tools for investigating the molecular behavior of complex lipids like this compound. These in silico methods provide insights into dynamics, energetics, and interactions that are often difficult to capture through experimental approaches alone. By simulating the compound's behavior at an atomic level, researchers can elucidate its conformational landscape, its interactions with biological macromolecules, and its potential metabolic fate.

Molecular Dynamics (MD) Simulations for Lipid-Protein Interactions and Conformational Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, making them particularly well-suited for studying the dynamic nature of this compound and its interactions with proteins. springernature.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system's conformation and interactions change over time. acs.org

Lipid-Protein Interactions:

MD simulations are instrumental in characterizing the interactions between lipids and proteins, which are crucial for a wide range of biological processes. springernature.com For a molecule like this compound, which combines a lipidic tail (N-hexadecanoyl) with an amino acid headgroup (proline), MD simulations can reveal how it partitions into and interacts with biological membranes and proteins. Simulations can identify specific binding pockets on proteins, characterize the non-covalent interactions (e.g., hydrophobic, van der Waals, hydrogen bonds) that stabilize the complex, and quantify the energetic contributions of these interactions. portlandpress.com By embedding a protein in a model lipid bilayer containing this compound, simulations can track the spontaneous binding events and determine the preferred orientation and conformation of the lipid within the protein's binding site. acs.org

Key research findings from MD studies on analogous lipid-protein systems that can be extrapolated to this compound include:

The identification of specific amino acid residues, such as tryptophan, tyrosine, arginine, and lysine, that are frequently involved in stabilizing interactions with lipid headgroups. portlandpress.com

The role of the lipid environment in modulating the conformational dynamics of the protein. portlandpress.com

The ability of simulations to differentiate between specific and non-specific lipid-protein interactions. portlandpress.com

Conformational Analysis:

The proline residue in this compound introduces a unique structural feature due to the cyclic nature of its side chain, which restricts the conformational freedom of the peptide backbone. A critical aspect of proline conformation is the cis-trans isomerization of the peptide bond preceding it. While the trans conformation is generally favored for most amino acids, the energy barrier for the cis conformation is lower for proline, making it a significant conformational state. nih.govcrick.ac.uk

MD simulations, particularly enhanced sampling techniques like metadynamics, are employed to overcome the high energy barriers associated with proline isomerization and to comprehensively sample the conformational landscape. crick.ac.ukbiorxiv.org These simulations can predict the relative populations of the cis and trans conformers and characterize the structural features of each state. nih.govcrick.ac.uk For this compound, understanding this equilibrium is crucial as the different conformers can present distinct interaction profiles with biological targets.

| Simulation Parameter | Typical Value/Method | Rationale |

| Force Field | CHARMM, AMBER, GROMOS | Atomistic force fields that accurately model lipids and proteins. acs.org |

| Water Model | TIP3P, SPC/E | Explicit solvent models to realistically represent the aqueous environment. |

| Simulation Time | 10s-100s of nanoseconds | Sufficient to observe lipid diffusion and binding events. portlandpress.com |

| Enhanced Sampling | Metadynamics, Replica Exchange MD | To overcome energy barriers and adequately sample conformational space, especially for proline isomerization. crick.ac.uk |

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Simulations for Enzyme Catalysis

To study chemical reactions, such as those involved in the enzymatic synthesis or degradation of this compound, a higher level of theory is required than that provided by classical MD simulations. Quantum mechanics/molecular mechanics (QM/MM) hybrid simulations offer a solution by treating the chemically active region (e.g., the enzyme's active site and the substrate) with quantum mechanics, while the surrounding protein and solvent are described by a classical molecular mechanics force field. nih.govscispace.com

This dual-level approach provides a balance between computational accuracy and efficiency, allowing for the investigation of reaction mechanisms, transition states, and activation energies in a realistic enzymatic environment. nih.govscispace.com For this compound, QM/MM simulations could be used to study the catalytic mechanisms of enzymes responsible for its formation (e.g., N-acyltransferases) or its breakdown (e.g., amidases).

Key aspects that can be investigated using QM/MM simulations include:

Reaction Pathway and Intermediates: Mapping the minimum energy path of the reaction to identify key intermediates and transition states. nih.gov

Role of Catalytic Residues: Elucidating the specific roles of active site amino acids in catalysis, such as acting as general acids/bases or forming covalent intermediates. nih.gov

Substrate Specificity: Understanding the energetic factors that determine why an enzyme prefers one substrate over another.

| Component | QM Level of Theory | MM Force Field |

| Enzyme Active Site | Density Functional Theory (DFT) | N/A |

| This compound | Density Functional Theory (DFT) | N/A |

| Enzyme Body & Solvent | N/A | CHARMM, AMBER |

In Silico Modeling for Structure Prediction and Metabolic Pathway Analysis

In silico modeling encompasses a broad range of computational techniques used to predict the structure of molecules and to analyze their potential roles in metabolic networks.

Structure Prediction:

For a relatively small molecule like this compound, its three-dimensional structure can be readily generated using standard molecular modeling software. However, predicting its preferred conformation in different environments (e.g., in solution versus bound to a protein) requires more advanced techniques like the MD simulations discussed previously. Computational methods can also predict various physicochemical properties of the molecule, such as its lipophilicity, solubility, and pKa, which are important for understanding its biological behavior.

Metabolic Pathway Analysis:

While the specific metabolic pathways involving this compound may not be fully elucidated, in silico approaches can be used to generate hypotheses and guide experimental studies. nih.gov The biosynthesis and degradation of N-acyl amino acids (NAAAs) are known to involve a network of enzymes. nih.govresearchgate.net Computational tools can be used to:

Identify Potential Enzymes: By searching genomic and proteomic databases for enzymes with homology to known N-acyltransferases or hydrolases.

Metabolic Network Reconstruction: Integrating known reactions and predicted enzymatic activities to build a model of the metabolic network surrounding NAAAs. nih.gov This can help to understand how the levels of this compound might be regulated and how it might be interconnected with other metabolic pathways.

Flux Balance Analysis: A mathematical technique that can be applied to metabolic models to predict the flow of metabolites through the network under different conditions.

These in silico analyses provide a systems-level view of the metabolism of this compound and can help to identify key enzymes or pathways that could be targeted for further investigation. nih.gov

Future Research Directions and Emerging Paradigms in N Hexadecanoyl Proline Research

Discovery of Novel N-Acyl Amide Species and Their Undiscovered Physiological Significance

The N-acyl amide family is a vast and structurally diverse class of lipids, characterized by a fatty acyl group linked to a primary amine. wikipedia.org This basic structure allows for hundreds of potential combinations by varying either the fatty acid or the amine head group. frontiersin.org To date, over 70 N-acyl amides have been identified in nature, with functions spanning cardiovascular regulation, metabolic homeostasis, memory, and pain modulation. wikipedia.orgfrontiersin.org These molecules are broadly categorized into groups such as amino acid conjugates (e.g., N-arachidonoyl-glycine), neurotransmitter conjugates (e.g., N-arachidonoyl-serotonin), and ethanolamine (B43304) conjugates (e.g., anandamide). wikipedia.org

Future research will likely focus on identifying and characterizing new N-acyl amide species, including novel proline conjugates beyond N-Hexadecanoyl-proline. The physiological roles of many existing and newly discovered N-acyl amides remain largely unknown. nih.gov For instance, while some N-acyl alanines have shown antiproliferative effects and N-oleoyl phenylalanine is known to regulate energy homeostasis, the specific functions of many others are yet to be determined. nih.gov A key area of investigation will be to understand how these lipids act as signaling molecules, particularly their interactions with receptors like the transient receptor potential (TRP) channels, which are involved in processes like inflammation. wikipedia.orgfrontiersin.org The discovery of new N-acyl amides and the elucidation of their physiological significance will provide a more complete picture of this complex lipid signaling network.

Table 1: Examples of N-Acyl Amide Classes and Their Known Functions

| N-Acyl Amide Class | Example Compound | Known Physiological Roles/Interactions |

| N-Acyl Ethanolamines | N-arachidonoyl ethanolamide (Anandamide) | Endocannabinoid signaling, pain modulation, appetite regulation. elifesciences.org |

| N-Acyl Amino Acids | N-arachidonoyl glycine (B1666218) | Pain perception, cellular signaling. wikipedia.org |

| N-oleoyl phenylalanine | Regulation of energy homeostasis. nih.gov | |

| N-acyl alanines | Antiproliferative effects in vitro. nih.gov | |

| N-Acyl Neurotransmitters | N-arachidonoyl dopamine | Potent endogenous ligand for TRPV1 receptors. frontiersin.orgnih.gov |

| N-Acyl Taurines | N-arachidonoyl taurine | Activation of TRPV1 and TRPV4 receptors. frontiersin.org |

Elucidation of Undiscovered Enzymatic Regulators and Interacting Partners in Metabolism

The metabolism of N-acyl amides is a complex process involving multiple enzymatic pathways for both their synthesis and degradation. nih.gov Fatty acid amide hydrolase (FAAH) is a key enzyme that hydrolyzes N-acyl amides, terminating their signaling activity. nih.govresearchgate.net However, the metabolic network is more intricate than initially thought. Recent research has identified peptidase M20 domain containing 1 (PM20D1) as an extracellular synthase/hydrolase and FAAH as a second, intracellular enzyme involved in the metabolism of N-acyl amino acids. elifesciences.org

A significant future challenge is to identify and characterize other undiscovered enzymes and interacting proteins that regulate the levels and activities of this compound and other N-acyl amides. For example, the biosynthetic pathways for many N-acyl amino acids are not fully understood. nih.govresearchgate.net While some glycine N-acyltransferase-like proteins (GLYATL2 and GLYATL3) have been implicated in the synthesis of N-acyl glycines, the enzymes responsible for producing other N-acyl amino acids remain to be discovered. nih.gov Furthermore, the interplay between different metabolic enzymes and how this "enzymatic division of labor" contributes to the precise regulation of this diverse lipid family is an active area of investigation. elifesciences.org Uncovering these novel regulatory components will be crucial for understanding how the signaling of specific N-acyl amides is controlled under different physiological and pathological conditions.

Table 2: Key Enzymes in N-Acyl Amide Metabolism

| Enzyme | Location | Function | Substrate Examples |

| Fatty Acid Amide Hydrolase (FAAH) | Intracellular | Hydrolysis (degradation) and Synthesis | Anandamide, N-acyl amino acids. elifesciences.orgnih.gov |

| Peptidase M20 Domain Containing 1 (PM20D1) | Extracellular | Synthase/Hydrolase | N-acyl amino acids. elifesciences.org |

| N-Acylethanolamine Acid Amidase (NAAA) | Intracellular | Hydrolysis (degradation) | Palmitoylethanolamide, Oleoylethanolamide. nih.gov |

| Glycine N-acyltransferase-like 2/3 (GLYATL2/3) | - | Synthesis | N-palmitoyl glycine, N-oleoyl glycine. nih.gov |

Rational Design and Engineering of this compound Analogues for Targeted Research Applications

The unique structural and functional properties of proline make it a valuable component in the design of bioactive molecules. frontiersin.org Proline analogues, which are chemical structures that mimic proline with specific molecular modifications, are increasingly used in drug design and protein engineering. nih.govnih.gov These analogues can be designed to have altered conformations, stabilities, and binding affinities, making them powerful tools for probing biological systems. nih.gov

A promising future direction for this compound research is the rational design and synthesis of analogues to be used as specific molecular probes. By systematically modifying the proline ring or the hexadecanoyl chain, researchers can develop molecules with enhanced potency, selectivity, or metabolic stability. For example, incorporating fluorine atoms or creating bicyclic structures can significantly alter the physicochemical properties of proline-containing compounds. nih.gov These engineered analogues could be used to:

Identify and characterize the specific receptors and binding partners of this compound.

Selectively inhibit or activate specific metabolic pathways to study the downstream effects of this compound signaling.

Develop research tools with improved properties, such as fluorescently tagged analogues for imaging studies.

The development of such tailored molecules will be instrumental in dissecting the precise molecular mechanisms of this compound and will pave the way for the development of novel therapeutic strategies targeting the N-acyl amide signaling system. nih.govebi.ac.uk

Table 3: Classes of Proline Analogues and Their Potential Applications in Research

| Proline Analogue Class | Structural Modification | Potential Research Application |

| Substituted Prolines | Addition of functional groups (e.g., fluorine) to the proline ring. nih.gov | Enhance binding affinity and metabolic stability. nih.gov |

| Bicyclic Analogues | Fusing another ring to the proline structure. nih.gov | Create conformationally constrained probes to study receptor interactions. researchgate.net |

| Ring Size Homologues | Expanding or contracting the five-membered proline ring. nih.gov | Investigate the impact of ring size on biological activity. |

| Heterocyclic Analogues | Replacing a carbon atom in the ring with another atom (e.g., sulfur, oxygen). nih.gov | Modulate the electronic properties and hydrogen bonding capabilities. |

Q & A

Q. How can quantitative structure-property relationship (QSPR) studies improve the design of this compound analogs?

- Methodological Answer : Generate 3D molecular descriptors (e.g., polar surface area, dipole moment) using software like MOE or Schrödinger. Corrogate these with experimental data (e.g., solubility, IC50) via partial least squares (PLS) regression. Validate models with leave-one-out cross-validation (LOO-CV). Prioritize analogs with predicted enhanced target affinity and reduced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.